molecular formula C18H21N3O2S3 B2490310 N-(5-(2-(cyclopentylthio)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide CAS No. 1448047-26-4

N-(5-(2-(cyclopentylthio)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide

Cat. No.: B2490310
CAS No.: 1448047-26-4
M. Wt: 407.57
InChI Key: DKCQIRPDNBXVQF-UHFFFAOYSA-N
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Description

N-(5-(2-(cyclopentylthio)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide is a useful research compound. Its molecular formula is C18H21N3O2S3 and its molecular weight is 407.57. The purity is usually 95%.
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Biological Activity

N-(5-(2-(cyclopentylthio)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the realm of cancer research. This article synthesizes available research findings related to its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure characterized by a thiazolo-pyridine core with thiophene and cyclopentylthio substituents. Its molecular formula is C₁₅H₁₈N₂O₂S₃, and it has a molecular weight of 366.50 g/mol.

Biological Activity Overview

Research indicates that compounds with similar structural motifs often exhibit significant biological activities, including:

  • Antiproliferative Activity : Several studies have highlighted the anticancer potential of thiophene derivatives. For instance, compounds containing thiophene rings have shown to inhibit cell proliferation in various cancer cell lines.

The proposed mechanisms through which this compound may exert its effects include:

  • Inhibition of Tubulin Polymerization : Similar compounds have been documented to disrupt microtubule dynamics by binding to tubulin, leading to cell cycle arrest and apoptosis in cancer cells.
  • Induction of Apoptosis : Studies suggest that these compounds can activate caspases (caspase 3, 8, and 9), which are critical for the execution phase of apoptosis.
  • Cell Cycle Arrest : The compound has shown potential in inducing G2/M phase arrest in treated cells.

Anticancer Activity

A study evaluating a series of thiophene derivatives demonstrated that compounds similar to this compound exhibited potent antiproliferative effects against various cancer cell lines. Notably:

  • GI50 Values : The growth inhibition at 50% concentration (GI50) was found to be in the low micromolar range (1.06–6.51 μM) across multiple cell lines such as MDA-MB-231 and CAKI-1.
Cell LineGI50 (μM)TGI (μM)LC50 (μM)
MDA-MB-2311.060.564>70
CAKI-12.014.19>70
A5490.69--

In Vivo Studies

In vivo studies using murine models have supported the efficacy of these compounds in reducing tumor growth compared to untreated controls. For example:

  • Tumor Growth Reduction : Compound treatments led to significant reductions in tumor volume in CT26 murine models.

Properties

IUPAC Name

N-[5-(2-cyclopentylsulfanylacetyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S3/c22-16(11-25-13-3-1-2-4-13)21-7-5-14-15(9-21)26-18(19-14)20-17(23)12-6-8-24-10-12/h6,8,10,13H,1-5,7,9,11H2,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKCQIRPDNBXVQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SCC(=O)N2CCC3=C(C2)SC(=N3)NC(=O)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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